molecular formula C17H15Br2N3O2 B11096779 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

Cat. No.: B11096779
M. Wt: 453.1 g/mol
InChI Key: CBZJFOYBYXEGEZ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide is a synthetic organic compound characterized by its complex molecular structure It features a hydrazinyl group linked to a benzylidene moiety, with bromine atoms attached to both the benzylidene and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide typically involves a multi-step process:

  • Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    4-bromobenzaldehyde+hydrazine hydrate4-bromobenzylidene hydrazone\text{4-bromobenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{4-bromobenzylidene hydrazone} 4-bromobenzaldehyde+hydrazine hydrate→4-bromobenzylidene hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3-bromophenylacetic acid chloride in the presence of a base such as triethylamine to form the final product.

    4-bromobenzylidene hydrazone+3-bromophenylacetic acid chlorideThis compound\text{4-bromobenzylidene hydrazone} + \text{3-bromophenylacetic acid chloride} \rightarrow \text{this compound} 4-bromobenzylidene hydrazone+3-bromophenylacetic acid chloride→this compound

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo compounds.

  • Reduction: : Reduction of the compound can occur at the carbonyl group, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atoms can enhance binding affinity to certain molecular targets, while the hydrazinyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
  • 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide
  • 4-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide

Uniqueness

The uniqueness of 4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide lies in its specific substitution pattern, which can influence its reactivity and interactions. The presence of bromine atoms at specific positions can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H15Br2N3O2

Molecular Weight

453.1 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(4-bromophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H15Br2N3O2/c18-13-6-4-12(5-7-13)11-20-22-17(24)9-8-16(23)21-15-3-1-2-14(19)10-15/h1-7,10-11H,8-9H2,(H,21,23)(H,22,24)/b20-11+

InChI Key

CBZJFOYBYXEGEZ-RGVLZGJSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.